2-Benzyl-5-chloropyridine
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Overview
Description
2-Benzyl-5-chloropyridine is an organic compound with the molecular formula C12H10ClN It is a derivative of pyridine, where a benzyl group is attached to the second carbon and a chlorine atom is attached to the fifth carbon of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Benzyl-5-chloropyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene under reflux conditions . Another method involves the use of benzyl alcohol and 2-chloropyridine in the presence of a strong base like potassium hydroxide, followed by heating to achieve the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The choice of reagents and conditions may vary to optimize yield and purity. For instance, the use of high-purity starting materials and controlled reaction environments can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-chloropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are common.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chlorine atom.
Oxidation: Products include benzyl alcohol and benzaldehyde derivatives.
Reduction: Products include piperidine derivatives.
Scientific Research Applications
2-Benzyl-5-chloropyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzyl-5-chloropyridine involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A simpler derivative with only a chlorine atom attached to the pyridine ring.
5-Benzyl-2-chloropyridine: An isomer with the benzyl group and chlorine atom positions swapped.
2-Benzyl-3-chloropyrazine: A related compound with a pyrazine ring instead of a pyridine ring.
Uniqueness
2-Benzyl-5-chloropyridine is unique due to the specific positioning of the benzyl and chlorine groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its isomers and related compounds .
Properties
Molecular Formula |
C12H10ClN |
---|---|
Molecular Weight |
203.67 g/mol |
IUPAC Name |
2-benzyl-5-chloropyridine |
InChI |
InChI=1S/C12H10ClN/c13-11-6-7-12(14-9-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
InChI Key |
BKZUFHYKIUMFQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=C(C=C2)Cl |
Origin of Product |
United States |
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